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molecular formula C13H11BrFNO B2639047 3-Bromo-4-[(3-fluorophenyl)methoxy]aniline CAS No. 320337-14-2

3-Bromo-4-[(3-fluorophenyl)methoxy]aniline

Cat. No. B2639047
M. Wt: 296.139
InChI Key: VAGAYIBZRSYBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987284B2

Procedure details

A solution of (1-((2-bromo-4-nitrophenoxy)methyl)-3-fluorobenzene (3.26 g) in methanol (50 mL) with palladium on carbon (10%, 300 mg) was hydrogenated on a Parr shaker for 24 hours at 60 psi. The mixture was filtered through Celite and all solvents were removed under reduced pressure to give a white crystalline solid, which was used without further purification. LCMS ESI(+) m/z: 297 (M+1).
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:16]=[C:15]([N+:17]([O-])=O)[CH:14]=[CH:13][C:3]=1[O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([F:12])[CH:7]=1>CO.[Pd]>[F:12][C:8]1[CH:7]=[C:6]([CH:11]=[CH:10][CH:9]=1)[CH2:5][O:4][C:3]1[CH:13]=[CH:14][C:15]([NH2:17])=[CH:16][C:2]=1[Br:1]

Inputs

Step One
Name
Quantity
3.26 g
Type
reactant
Smiles
BrC1=C(OCC2=CC(=CC=C2)F)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
all solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a white crystalline solid, which
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Name
Type
Smiles
FC=1C=C(COC2=C(C=C(C=C2)N)Br)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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